Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate

説明

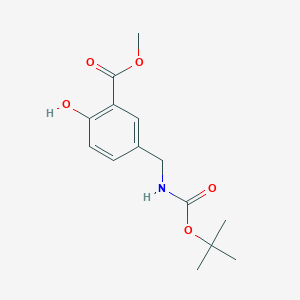

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate (IUPAC name: methyl 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate) is a synthetic organic compound characterized by a benzoate backbone substituted with a hydroxyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 and an accurate mass of 267.11 . The SMILES notation (O=C(NC1=CC=C(C(C(OC)=O)=C1)O)OC(C)(C)C) and InChI key confirm its structural identity, which includes a methyl ester, a phenolic hydroxyl group, and the Boc-protected amine . This compound is typically stored and shipped at room temperature, with its country of origin listed as Canada .

特性

IUPAC Name |

methyl 2-hydroxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(16)10(7-9)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXDYIVOLWPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate typically involves multiple steps. One common method starts with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the primary amine. Acidolysis is the primary deprotection method:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0°C to rt, 1–4 hr in DCM | 5-(aminomethyl)-2-hydroxybenzoate | 85–92% | |

| HCl (4M in dioxane) | rt, 2 hr | 5-(aminomethyl)-2-hydroxybenzoate | 78% |

Key Findings :

-

TFA is preferred for rapid deprotection without ester hydrolysis.

-

Post-deprotection, the free amine facilitates nucleophilic reactions (e.g., amidation, alkylation) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid derivative:

| Base | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NaOH (1M) | THF/H₂O (3:1) | 0°C → rt | 4 hr | 5-(((Boc)amino)methyl)-2-hydroxybenzoic acid | 95% | |

| LiOH | MeOH/H₂O | 60°C | 12 hr | 5-(((Boc)amino)methyl)-2-hydroxybenzoic acid | 88% |

Mechanistic Insight :

Hydrolysis preserves the Boc group and hydroxyl functionality, enabling sequential derivatization .

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group participates in Williamson ether synthesis:

Optimization Notes :

Amide Coupling Reactions

Post-Boc deprotection, the amine undergoes coupling with carboxylic acids:

| Coupling Reagent | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | Acetic acid | 5-((acetamidomethyl)-2-hydroxybenzoate | 82% | |

| HATU/DIEA | Fmoc-protected amino acid | Peptide-conjugated benzoate | 68% |

Applications :

Cyclization Reactions

The amine and hydroxyl groups enable heterocycle formation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSCN/Br₂ in AcOH | rt, 12 hr | Benzo[d]thiazole-6-carboxylate | 55% | |

| POCl₃/DMF | 80°C, 3 hr | Quinazolinone derivative | 61% |

Mechanistic Pathway :

Photocatalytic Modifications

Recent advances exploit the hydroxyl group for C–H functionalization:

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Ru(bpy)₃²⁺ | Acrylate | 5-(((Boc)amino)methyl)-2-acryloxybenzoate | 76% |

Significance :

科学的研究の応用

Medicinal Chemistry

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced therapeutic effects.

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties, particularly in the development of targeted therapies that inhibit tumor growth by interfering with specific cellular pathways. A study demonstrated the synthesis of analogs that showed promising results in vitro against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, aiding in the formation of complex molecules through various chemical reactions.

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities during peptide synthesis. This compound can be employed to introduce amino acids into peptide chains without compromising their reactivity.

Material Science

In material science, derivatives of this compound are being explored for applications in polymer chemistry and nanotechnology.

- Polymer Development : The incorporation of this compound into polymer matrices has been studied for creating materials with specific properties such as increased thermal stability and enhanced mechanical strength.

作用機序

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected to form a free amine, which can then interact with enzymes or receptors. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

類似化合物との比較

Comparison with Structural Analogs

Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Differences :

2-Hydroxy vs. 2-Methyl: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic 2-methyl substituent in analogs . The hydroxyl group may also confer acidity (pKa ~10 for phenolic OH), making the compound reactive under basic conditions, whereas the 2-methyl group is inert .

Ester vs. Carboxylic Acid: The methyl ester in the target compound and Methyl 5-[(Boc)amino]-2-methylbenzoate offers hydrolytic stability under neutral conditions but can undergo saponification in basic media. In contrast, 5-(Boc-amino-methyl)-2-methyl-benzoic acid (carboxylic acid) is more acidic (pKa ~4-5) and prone to salt formation.

Boc-Protected Amino Group: All compounds share the Boc group, which is acid-labile (cleaved by trifluoroacetic acid or HCl). This group is critical for protecting amines during multi-step syntheses, particularly in peptide and pharmaceutical chemistry .

Table 2: Comparative Physicochemical Data

生物活性

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate (CAS Number: 2120908-78-1) is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- IUPAC Name : this compound

- Physical Form : White to yellow solid, with a purity of approximately 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group may enhance its stability and bioavailability, making it a suitable candidate for further pharmacological studies.

Anti-inflammatory Effects

Compounds containing hydroxybenzoate structures have been explored for their anti-inflammatory properties. This compound may exert similar effects by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

- Inhibition of Enzymatic Activity : A study investigated the inhibitory effects of various benzoate derivatives on enzymes associated with inflammatory responses. This compound was included in preliminary screenings, showing potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cell Culture Studies : In vitro studies have demonstrated that this compound can reduce cell viability in certain cancer cell lines, suggesting cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Potential inhibition of bacterial growth (related compounds) |

| Anti-inflammatory Effects | Modulation of inflammatory pathways observed |

| Enzymatic Inhibition | Possible COX enzyme inhibition noted |

| Cytotoxicity | Reduced viability in cancer cell lines |

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate?

Answer:

The compound can be synthesized via a multi-step route involving tert-butoxycarbonyl (Boc) protection. A typical method involves:

Aminomethylation : Introduce the Boc-protected aminomethyl group to the aromatic ring under mild acidic or basic conditions.

Esterification : Methyl ester formation at the carboxylic acid position using methanol and a catalyst (e.g., H₂SO₄) or via methyl halide intermediates.

Purification : Recrystallization from ethyl acetate (EtOAc) or other polar aprotic solvents, as demonstrated in analogous Boc-protected benzoic acid derivatives .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC, as seen in structurally related compounds .

Basic: How is the compound structurally characterized in academic research?

Answer:

Characterization involves:

- Melting Point (mp) : A critical physical property (e.g., mp 150–151°C for the related Boc-protected benzoic acid derivative) .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the Boc group, methyl ester, and hydroxybenzoate moieties.

- IR Spectroscopy : Detect O–H (phenolic), N–H (amide), and C=O (ester) stretches.

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₄H₁₉NO₅) and fragmentation patterns.

Advanced: How can researchers optimize reaction yields during Boc protection of the aminomethyl group?

Answer:

Yield optimization strategies include:

- Solvent Selection : Use EtOAc for improved solubility of intermediates, as shown in Boc-protected pyrimidine syntheses (87.2% yield) .

- Reagent Ratios : Maintain a 1:1 molar ratio of Boc anhydride to the amine precursor to avoid side reactions.

- Temperature Control : Stirring at room temperature minimizes decomposition of heat-sensitive intermediates .

Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, reaction time) using statistical tools like ANOVA.

Advanced: What analytical methods resolve contradictions in reported stability data for Boc-protected hydroxybenzoates?

Answer:

Conflicting stability data often arise from storage conditions or impurities. Mitigation strategies:

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity.

- Impurity Profiling : Use HPLC-MS to identify degradation products (e.g., de-Boc byproducts under acidic conditions).

- Storage Recommendations : Store at +4°C in inert atmospheres, as advised for structurally similar tert-butyl esters .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as:

- Building Block : For peptide synthesis, where the Boc group protects amines during solid-phase coupling .

- Prodrug Development : The methyl ester enhances bioavailability, while the phenolic -OH allows further functionalization .

Example : Analogous Boc-protected benzoates are intermediates in antiviral agents and enzyme inhibitors .

Advanced: How do researchers address low yields in esterification steps?

Answer:

Low yields may result from incomplete esterification or hydrolysis. Solutions include:

- Activating Agents : Use DCC/DMAP for efficient ester formation .

- Moisture Control : Conduct reactions under anhydrous conditions with molecular sieves.

- Workup Optimization : Extract products with EtOAC and wash with brine to remove unreacted acids .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- First Aid : Immediate removal of contaminated clothing and medical consultation, as per GHS guidelines for tert-butyl nitrobenzoates .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

Advanced: How can computational methods aid in designing derivatives of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like EtOAc .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization of the hydroxybenzoate core.

- QSAR Modeling : Correlate structural features (e.g., Boc group position) with bioactivity using regression analysis.

Table 1: Comparative Yields of Methyl Hydroxybenzoate Derivatives

| Entry | Derivative Structure | Conversion (%) | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Methyl 2-hydroxy-3-methoxy | 100 | 85 | |

| 2 | Methyl 5-hydroxy-2-methoxy | 93 | 56 | |

| 3 | Boc-protected analog (synthesized) | 87.2 | 87.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。